

# Azemiglitzone Overview and Key Quantitative Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Azemiglitzone

CAS No.: 1133819-87-0

Cat. No.: S536393

Get Quote

The table below summarizes the core characteristics and quantitative data available for **azemiglitzone** from recent studies.

| Aspect                              | Details                                                                                                                                                                          |
|-------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Name                           | Azemiglitzone (also known as MSDC-0602, MSDC-0602K) [1] [2]                                                                                                                      |
| Developer                           | Cirius Therapeutics (in collaboration with Metabolic Solutions Development Company) [3] [2]                                                                                      |
| Mechanism of Action                 | Second-generation insulin sensitizer that inhibits the <b>Mitochondrial Pyruvate Carrier (MPC)</b> ; designed to have low binding affinity for PPAR $\gamma$ [1] [4] [5].        |
| Key Indications (Under Development) | Metabolic Dysfunction-Associated Steatohepatitis (MASH, formerly NASH), Type 2 Diabetes [3] [2].                                                                                 |
| Administration                      | Once-daily, oral capsule [3].                                                                                                                                                    |
| Reported Benefits                   | Improves insulin sensitivity, reduces liver injury and fibrosis in MASH, preserves lean muscle mass when combined with GLP-1 RAs, improves glycemic control (HbA1c) [1] [4] [5]. |

| Aspect                                           | Details                                                                |
|--------------------------------------------------|------------------------------------------------------------------------|
| Typical Blood Concentration (Preclinical Models) | 2-5 $\mu\text{M}$ (achieved in diet-induced obesity mouse models) [4]. |
| Dosage in Preclinical Diet Studies               | 300-331 ppm of MSDC-0602 potassium salt mixed into the diet [4].       |

## Detailed Experimental Protocols

The following section outlines methodologies from key studies cited in the search results, providing a practical framework for researchers.

### In Vivo Administration in Murine Models

This protocol is based on studies investigating **azemiglitazone**'s effects on conditions like MASH and diabetes in mice [4].

- **Animal Models:** Commonly used models include:
  - **Diet-Induced Obesity (DIO) C57BL/6 mice** [4].
  - **db/db mice** (a model of type 2 diabetes) [1] [5].
  - **HTF-C diet-fed C57BL/6J mice** (a model for MASH) [4].
- **Drug Formulation and Administration:**
  - **Form:** **Azemiglitazone** is administered as its potassium salt (MSDC-0602K) [4].
  - **Method:** The compound is homogeneously mixed into the animal's diet at a concentration of **300-331 ppm** [4].
  - **Duration:** Treatment durations in studies have varied from **2-4 weeks** to assess acute metabolic effects, up to **12 weeks** for investigating fibrosis reversal in MASH models [4].
- **Outcome Measurements:**
  - **Metabolic Parameters:** Plasma insulin levels, glucose tolerance tests, liver enzymes (ALT, AST) [4].
  - **Body Composition:** Preservation of lean body mass, often assessed when combined with a GLP-1 receptor agonist like liraglutide [1] [5].
  - **Histology:** Liver histology for steatosis, inflammation, and fibrosis (e.g., NASH CRN scoring system) [5].

## In Vitro Assessment of MPC Inhibition

This protocol describes how to evaluate the direct molecular action of **azemiglitazone** on mitochondrial function [4].

- **Sample Preparation:** Use isolated mitochondria from target tissues, such as liver.
- **Treatment:**
  - Incubate mitochondria with **azemiglitazone** at a specified concentration (e.g., **15  $\mu\text{M}$**  for 4 hours) [4].
  - Include appropriate vehicle controls.
- **Functional Assays:**
  - **Pyruvate Oxidation Assay:** Measure the rate of pyruvate-dependent oxygen consumption or the production of labeled  $\text{CO}_2$  from [ $^{14}\text{C}$ ]-pyruvate to confirm MPC inhibition [4].
  - **Glucose Production Assay:** In liver mitochondria or hepatocytes, assess the drug's effect on suppressing gluconeogenesis by measuring glucose output [4].

## Mechanism of Action and Signaling Pathway

**Azemiglitazone's** primary mechanism involves modulating a key mitochondrial target. The following diagram illustrates this pathway and its downstream metabolic effects.



[Click to download full resolution via product page](#)

The core mechanism involves the inhibition of the Mitochondrial Pyruvate Carrier (MPC). In states of overnutrition, excessive pyruvate enters the mitochondria, driving metabolic processes that can lead to insulin resistance and liver fat accumulation [1] [6]. By inhibiting the MPC, **azemiglitazone** modulates this substrate flux, which in turn alters mitochondrial metabolism. This alteration improves insulin sensitivity in key tissues like liver, muscle, and adipose tissue, leading to the observed clinical benefits such as improved blood sugar control (HbA1c), better liver health, and the preservation of lean muscle mass, especially when used in combination with GLP-1 receptor agonists [1] [4] [5].

## Critical Experimental Considerations

For researchers designing studies with **azemiglitazone**, the following points are crucial:

- **PPAR $\gamma$  Affinity:** Although **azemiglitazone** is designed to have minimal direct PPAR $\gamma$  activation, its low binding affinity (IC<sub>50</sub> ~18.25  $\mu$ M) should be considered, especially at higher concentrations, as off-target effects cannot be fully ruled out [4].
- **Combination Therapy Synergy:** Recent data strongly suggests synergistic effects when combining **azemiglitazone** with GLP-1 receptor agonists (e.g., liraglutide). This combination has shown superior preservation of lean body mass and improved glucose tolerance compared to either monotherapy, representing a key area for future research [1] [5].
- **Clinical Translation:** The drug has completed Phase 2B trials (EMMINENCE) and is advancing into Phase 3. The promising preclinical data on body composition provides a strong rationale for its use as a partner to GLP-1-based therapies [1] [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. New Oral Insulin Sensitizer Azemiglitazone May Preserve ... [synapse.patsnap.com]
2. Azemiglitazone - Metabolic Solutions Development Company [adisinsight.springer.com]
3. Azemiglitazone by Cirius Therapeutics for Metabolic ... [pharmaceutical-technology.com]
4. Azemiglitazone (MSDC-0602) | MPC Inhibitor [medchemexpress.com]
5. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer ... [biospace.com]
6. Altered Mitochondrial Function in MASLD: Key Features ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Azemiglitazone Overview and Key Quantitative Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b536393#azemiglitazone-oral-administration-techniques>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)